molecular formula C9H6Cl2O4 B050132 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid CAS No. 264272-64-2

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

Cat. No. B050132
CAS RN: 264272-64-2
M. Wt: 249.04 g/mol
InChI Key: HEPDHTNDZDMUBB-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H6Cl2O4 . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid consists of a benzene ring with two chlorine atoms at the 3 and 5 positions, a methoxycarbonyl group at the 4 position, and a carboxylic acid group . The exact mass of the molecule is 219.9693994 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.03 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų and a complexity of 186 .

Scientific Research Applications

These applications highlight the compound’s versatility and relevance across different scientific domains. If you need further details or additional applications, feel free to ask! 😊

Safety And Hazards

While specific safety and hazard information for 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

3,5-dichloro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPDHTNDZDMUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247149
Record name 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

CAS RN

264272-64-2
Record name 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264272-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 560 mg of 2,6-dichloro-4-methoxycarbonyl benzoic acid, 85 mg of sodium hydroxide, 5 ml of water and 5 ml of tetrahydrofuran was stirred for 1 hour. The mixture was diluted with 1N hydrochloric acid and treated by an ordinary method using ethyl acetate as an extractant to obtain the title compound.
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560 mg
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85 mg
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5 mL
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl 2,6-dichloroterephthalate (186 g, 707 mmol) in THF (600 mL) at room temperature was added a solution of sodium hydroxide (29.7 g, 742 mmol) in water (600 mL). The reaction mixture was stirred at room temperature for 48 hours and concentrated under reduce pressure to a volume of 600 mL. The residue was diluted with water (400 mL), cooled to 0° C. and acidified with 1 N HCl (800 mL). The resulting precipitate was collected by filtration and dried in vacuo to give 3,5-dichloro-4-(methoxycarbonyl)benzoic acid (72 g, yield: 41%) as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 3.90 (s, 3H), 7.92 (s, 2H). LCMS (ESI) m/z: 249.0 [M+H+].
Quantity
186 g
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reactant
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29.7 g
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600 mL
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600 mL
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Synthesis routes and methods III

Procedure details

To the stirred solution of dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate (2 g, 7.6 mmol, Step b) in tetrahydrofuran and water (1:1, 20 mL), sodium hydroxide (304 mg, 7.6 mmol) was added and the reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under vacuum and the residue was neutralized using cold hydrochloric acid (1N). The precipitated solid was filtered under suction, washed with hexane and dried to afford 3,5-dichloro-4-(methoxycarbonyl)benzoic acid as an white solid (1.5 g, 85%).
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2 g
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304 mg
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20 mL
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